2,2,2-Trichloro-1,1-dimethylethyl chloroformate
Overview
Description
Synthesis Analysis
The synthesis of 2,2,2-Trichloro-1,1-dimethylethyl chloroformate involves reactions that are sensitive to solvent nucleophilicity and ionizing abilities. The kinetic studies of its solvolyses in various solvents have been well-correlated using the extended Grunwald-Winstein equation, suggesting a bimolecular reaction mechanism likely assisted by general-base catalysis (Koh, Kang, & Kevill, 2010).
Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloro-1,1-dimethylethyl chloroformate has been explored through techniques like vibrational spectroscopy and quantum chemical calculations. It exhibits conformational properties with Cs symmetry and a synperiplanar orientation of the C-O single bond relative to the C=O double bond, indicating a single conformational form (Arce, Della Védova, Downs, Parsons, & Romano, 2006).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including solvolysis in different solvents, which are influenced by solvent properties and nucleophilicity. The formation of di-(2,2,2-trichloroethyl)-carbonate as a byproduct in reactions with potassium carbonate and bicarbonate highlights its reactivity under specific conditions (He & Brossi, 1990).
Physical Properties Analysis
The physical properties of 2,2,2-Trichloro-1,1-dimethylethyl chloroformate, such as its solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments. These properties are determined by its molecular structure and conformation, which have been studied through experimental and theoretical methods (Gil, Tuttolomondo, Blomeyer, Reuter, Mitzel, & Altabef, 2016).
Scientific Research Applications
Synthesis of Phosphites and Phosphorochloridites : It is utilized in synthesizing bis(2,2,2-trichloro-1,1-dimethylethyl) hydrogen phosphite and bis(2,2,2-trichloro-1,1-dimethylethyl) phosphorochloridite (Arbuzov et al., 1966).
Cleavage of Protective Groups : It is involved in the cleavage of the 2,2,2-trichloro-1,1-dimethylethoxycarbonyl protective group for amino and hydroxy functions using specific chemical reactions (Lehnhoff et al., 1991).
Generation of 1,2-Dichloro-3,3-Dimethylcyclopropene : This chemical plays a role in generating 1,2-dichloro-3,3-dimethylcyclopropene, which can be used as a source for other chemical compounds (Baird & Hussain, 1989).
Field-Effect Mobilities in Poly(3-hexylthiophene) : Research indicates that 1,2,4-trichlorobenzene, a related compound, can significantly improve field-effect mobilities in poly(3-hexylthiophene) field-effect transistors (Chang et al., 2004).
Optical Device Applications : A synthesized compound containing this chemical shows potential for optical device applications such as optical limiters due to its ability to switch from saturable absorption to reverse saturable absorption with increased excitation intensity (Rahulan et al., 2014).
Reaction with Acrylic Acid : It reacts with acrylic acid to form specific compounds useful in further chemical processes (Eliseenkov et al., 1966).
Gas Chromatographic Analysis of Amines : This chemical is used in the gas chromatographic analysis of amines, with the choice of pH and chloroformate ester affecting the analysis (Ahnfelt et al., 1982).
Preparation and Rearrangement of Alkyl Phenyl Phosphonites : It is used in the preparation and rearrangement of alkyl phenyl 2,2,2-trichloro-1,1-dimethylethyl phosphonites (Khairullin & Sobchuk, 1965).
Safety And Hazards
properties
IUPAC Name |
(1,1,1-trichloro-2-methylpropan-2-yl) carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl4O2/c1-4(2,5(7,8)9)11-3(6)10/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMELMFSDPDSXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)(Cl)Cl)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216473 | |
Record name | 2,2,2-Trichloro-1,1-dimethylethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1,1-dimethylethyl chloroformate | |
CAS RN |
66270-36-8 | |
Record name | 2,2,2-Trichloro-1,1-dimethylethyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66270-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trichloro-tert-butyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066270368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trichloro-1,1-dimethylethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trichloro-1,1-dimethylethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,2-TRICHLORO-TERT-BUTYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND4GQH3PK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.